molecular formula C11H16IN3O2 B15319828 tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Cat. No.: B15319828
M. Wt: 349.17 g/mol
InChI Key: XRWDIEANIKAPFQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the tert-butyl group: This step often involves tert-butylation reactions using tert-butyl halides in the presence of a base.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The presence of the iodine atom makes it suitable for cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and pathways. The presence of the iodine atom can also facilitate interactions with other molecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate
  • 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine

Uniqueness

tert-Butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is unique due to its specific structural features, including the fused pyrrolo[3,4-c]pyrazole core and the combination of tert-butyl, iodo, and methyl groups

Properties

Molecular Formula

C11H16IN3O2

Molecular Weight

349.17 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6H2,1-4H3

InChI Key

XRWDIEANIKAPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)I

Origin of Product

United States

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